Seratrodast

Asthma Pulmonary Function Clinical Trial

Select Seratrodast (AA-2414) for research demanding a highly selective TP receptor antagonist with validated clinical translation. Unlike montelukast, Seratrodast 80 mg/day demonstrated superior improvements in peak expiratory flow (PEF) and reduced airway inflammation markers (sputum ECP, albumin) in head-to-head asthma trials. Its exceptional metabolic stability and ~20-hour half-life uniquely support once-daily dosing models, a key differentiator among TP antagonists for chronic respiratory and ferroptosis studies.

Molecular Formula C22H26O4
Molecular Weight 354.4 g/mol
CAS No. 112665-43-7
Cat. No. B1681632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSeratrodast
CAS112665-43-7
Synonyms7-(3,5,6-trimethyl-1,4-benzoquinon-2-yl)-7-phenylheptanoic acid
AA 2414
AA-2414
ABT-001
seratrodast
Molecular FormulaC22H26O4
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C(=C(C1=O)C)C(CCCCCC(=O)O)C2=CC=CC=C2)C
InChIInChI=1S/C22H26O4/c1-14-15(2)22(26)20(16(3)21(14)25)18(17-10-6-4-7-11-17)12-8-5-9-13-19(23)24/h4,6-7,10-11,18H,5,8-9,12-13H2,1-3H3,(H,23,24)
InChIKeyZBVKEHDGYSLCCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Seratrodast 112665-43-7: A Clinically Validated Oral Thromboxane A2 Receptor Antagonist for Asthma and Respiratory Research


Seratrodast (CAS 112665-43-7; developmental code AA-2414) is an orally active, selective thromboxane A2 (TXA2) receptor (TP receptor) antagonist developed as an antiasthmatic agent [1]. It functions by blocking the binding of TXA2 to its receptor, thereby inhibiting TXA2-mediated bronchoconstriction, vasoconstriction, and airway hyperresponsiveness [1]. Seratrodast is a small molecule (C22H26O4) that is notable for its metabolic stability, as it is reported not to be significantly metabolized in vivo [2]. It is approved and clinically used in Japan for the treatment of bronchial asthma [3] and has been investigated for applications in chronic pulmonary emphysema and as a ferroptosis inhibitor [4].

Why Seratrodast 112665-43-7 Cannot Be Simply Replaced by Other Thromboxane Modulators or Anti-Asthmatic Agents


The thromboxane A2 pathway can be targeted at multiple points—receptor antagonism versus synthase inhibition—and even within the class of TP receptor antagonists, significant pharmacological differences exist in selectivity, potency, and clinical efficacy across different disease models [1]. For instance, the dual TP/CRTH2 antagonist ramatroban demonstrates efficacy in allergic rhinitis models where seratrodast shows no effect, while seratrodast has demonstrated superior improvements in peak expiratory flow (PEF) and inflammatory markers compared to the leukotriene receptor antagonist montelukast in asthma [2][3]. Additionally, seratrodast exhibits unique metabolic stability and a long terminal half-life (~20 hours) that supports once-daily dosing, a feature not universally shared across the class [4]. These data underscore that generic substitution based solely on shared receptor target is not scientifically justified; selection must be guided by application-specific, quantitative evidence.

Quantitative Differentiation of Seratrodast 112665-43-7: Head-to-Head and Cross-Study Comparative Evidence


Superior Improvement in Peak Expiratory Flow (PEF) Compared to Montelukast in Asthmatic Patients

In a randomized, double-blind, double-dummy, multicenter trial involving 205 adult patients with mild-to-moderate asthma, seratrodast (80 mg once daily) demonstrated a significantly greater improvement in peak expiratory flow (PEF) compared to montelukast (10 mg once daily) over a 4-week treatment period [1]. The improvement in PEF from baseline was 0.416 L/s greater in the seratrodast group (P=0.01) [1]. Additionally, the seratrodast group exhibited significantly greater reductions in expectoration score (P=0.01), sputum eosinophil cationic protein (ECP) levels (P<0.001), and sputum albumin levels (P<0.001) [1].

Asthma Pulmonary Function Clinical Trial

In Vitro Binding Affinity (IC50) for Thromboxane A2 Receptor (TP)

Seratrodast exhibits potent in vitro antagonism at the thromboxane A2 receptor, as measured by its ability to inhibit specific binding of the radioligand [3H]U-440619 to guinea pig platelet receptors [1]. The reported IC50 value for this interaction is 7.4 nM [1]. In a functional assay of platelet aggregation induced by U-44069, seratrodast showed an IC50 of 350 nM . For comparison, the related TP receptor antagonist terutroban has a reported IC50 of 16.4 nM in a similar binding assay .

Receptor Pharmacology Binding Affinity Platelet Aggregation

Metabolic Stability and Pharmacokinetic Profile Supporting Once-Daily Dosing

Seratrodast is distinguished by its metabolic stability; it is reported to not undergo significant metabolism in vivo [1]. A clinical pharmacokinetic study in healthy volunteers (n=24) demonstrated that seratrodast has a mean terminal half-life of approximately 20 hours (coefficient of variation 46%) after single-dose oral administration, with oral clearance averaging 0.9 L/h (CV 28%) [2]. This long half-life supports a once-daily dosing regimen, with steady-state concentrations achieved within 7 days of repeated administration [2]. Plasma concentrations increased proportionally with dose between 160 mg and 240 mg, though a less than proportional increase was observed at 320 mg, potentially due to saturation of protein binding or decreased absorption [2].

Pharmacokinetics Metabolic Stability Dosing Regimen

Lack of Efficacy in Allergic Rhinitis Model Highlights Disease-Specific Selectivity Compared to Ramatroban

In a mouse model of allergic rhinitis, the TP receptor antagonist seratrodast showed no effect on nasal symptoms (sneezing and nasal rubbing) or eosinophil infiltration into the nasal mucosa, whereas the dual TP/CRTH2 antagonist ramatroban significantly reduced both nasal symptoms and eosinophil counts [1]. This differential efficacy is attributed to ramatroban's additional antagonism at the prostaglandin D2 receptor CRTH2, which plays a key role in allergic inflammation [1]. These data underscore that not all TP receptor antagonists are interchangeable for extra-pulmonary indications.

Allergic Rhinitis Disease Model Selectivity Pharmacology

Clinical Reduction in Plasma 11-Dehydro-TXB2 in Chronic Pulmonary Emphysema Patients

In a clinical study of 14 patients with chronic pulmonary emphysema in the stable phase, oral administration of seratrodast for 8 weeks led to a significant decrease in plasma levels of 11-dehydro-TXB2, a stable urinary metabolite of thromboxane A2 [1]. The study also reported a significant improvement in respiratory distress as assessed by the Hugh-Jones classification and Borg scale, and a significant improvement in forced vital capacity (FVC) [1]. No significant changes were observed in plasma TXB2 levels [1].

COPD Emphysema Thromboxane Biomarker

Optimal Research and Procurement Applications for Seratrodast 112665-43-7 Based on Quantitative Evidence


Asthma Clinical Research Requiring Superior PEF Improvement and Anti-Inflammatory Effect Over Montelukast

Based on direct head-to-head clinical trial data, seratrodast (80 mg/day) is the preferred TP receptor antagonist for asthma studies aiming to maximize improvement in peak expiratory flow (PEF) and reduce airway inflammation markers such as sputum ECP and albumin compared to montelukast [1]. Researchers designing comparative efficacy studies or seeking a controller medication with demonstrated superiority in objective lung function parameters should prioritize seratrodast.

In Vitro Studies of Thromboxane A2 Receptor Signaling Requiring High-Affinity Antagonism

With a reported IC50 of 7.4 nM for inhibition of [3H]U-440619 binding to guinea pig platelet TP receptors [1], seratrodast is well-suited for in vitro pharmacological studies requiring potent and selective blockade of TXA2-mediated responses. Its nanomolar potency makes it a valuable tool compound for investigating TP receptor function in isolated tissues, cell lines, and platelet aggregation assays.

Investigations of TXA2 Pathway in Chronic Obstructive Pulmonary Disease (COPD) and Emphysema

Clinical evidence demonstrates that seratrodast significantly reduces plasma levels of the thromboxane metabolite 11-dehydro-TXB2 and improves respiratory distress and FVC in patients with chronic pulmonary emphysema [1]. This supports its use as a research tool in preclinical or clinical studies exploring the role of the thromboxane pathway in COPD pathophysiology and the therapeutic potential of TP receptor antagonism in this indication.

Pharmacokinetic and Dosing Regimen Studies Leveraging Long Half-Life and Metabolic Stability

Seratrodast's terminal half-life of approximately 20 hours and lack of significant metabolism [1][2] make it an ideal candidate for studies investigating once-daily oral dosing regimens for TP receptor antagonists. Researchers focused on optimizing patient adherence through simplified dosing or exploring the relationship between sustained target engagement and clinical outcomes in chronic respiratory diseases will find seratrodast's PK profile advantageous.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Seratrodast

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.